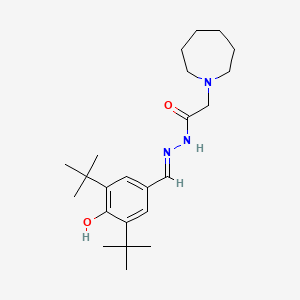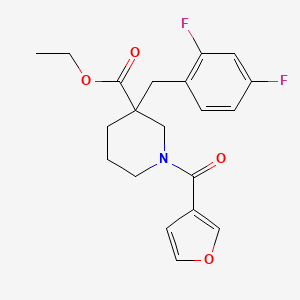
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione, also known as IBD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications. IBD has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects.
Mecanismo De Acción
The mechanism of action of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Inhibition of NF-κB activity by 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione leads to decreased expression of pro-inflammatory cytokines and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of NF-κB, leading to decreased expression of pro-inflammatory cytokines. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. In addition, it exhibits a range of biological activities, making it a useful tool for studying inflammation, cancer, and diabetes. However, there are also limitations to using 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments. It is relatively unstable and can degrade over time, which can affect the results of experiments. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. One area of research is to further elucidate its mechanism of action. Understanding how 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione inhibits NF-κB activity could lead to the development of more effective anti-inflammatory and anti-cancer therapies. Another area of research is to explore the potential of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione as a treatment for diabetes. It has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models, but more research is needed to determine its efficacy and safety in humans. Finally, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione could be used as a starting point for the development of new thiazolidinedione derivatives with improved properties and biological activities.
Métodos De Síntesis
The synthesis of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione involves the reaction of 4-iodobenzaldehyde with thiazolidine-2,4-dione in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation reaction to form 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione. The yield of 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
Aplicaciones Científicas De Investigación
5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-diabetic effects. In particular, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to inhibit the activity of NF-κB, a key regulator of inflammation and cancer. 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has also been shown to induce apoptosis in cancer cells and to inhibit tumor growth in animal models. In addition, 5-(4-iodobenzylidene)-1,3-thiazolidine-2,4-dione has been shown to improve insulin sensitivity and to reduce blood glucose levels in animal models of diabetes.
Propiedades
IUPAC Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2S/c11-7-3-1-6(2-4-7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEOCLGLXFYSZRK-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/2\C(=O)NC(=O)S2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-[(4-iodophenyl)methylidene]-1,3-thiazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,2-dimethylpropyl)-2-(1H-pyrazol-1-ylacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5974919.png)
![2-{1-(2,2-dimethylpropyl)-4-[3-(methylthio)benzyl]-2-piperazinyl}ethanol](/img/structure/B5974921.png)

![1-(3-{3-[2-(3-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)-2-piperidinone](/img/structure/B5974936.png)

![4-hydroxy-3-[7-(3-iodophenyl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-6-methyl-2H-pyran-2-one](/img/structure/B5974947.png)
![4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxylic acid](/img/structure/B5974957.png)
![1-benzyl-N-{1-[4-(methylsulfonyl)phenyl]propyl}-4-piperidinecarboxamide](/img/structure/B5974959.png)
![2-(4-methyl-1,2,5-oxadiazol-3-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B5974966.png)

![1-{4-[1-(4-ethoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]-4-oxobutyl}-2-pyrrolidinone](/img/structure/B5974988.png)
![2-chloro-N-{4-[(ethylamino)carbonyl]phenyl}benzamide](/img/structure/B5974992.png)
![3-[(2,2-diallyl-1-pyrrolidinyl)carbonyl]-6-(3-methoxyphenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5975013.png)
![N-methyl-4-[(4-oxo-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)sulfonyl]thiophene-2-carboxamide](/img/structure/B5975021.png)